- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Cas no 913258-31-8 (Latanoprost Methyl Ester)

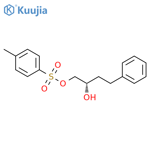

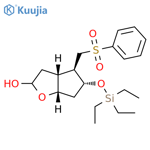

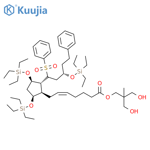

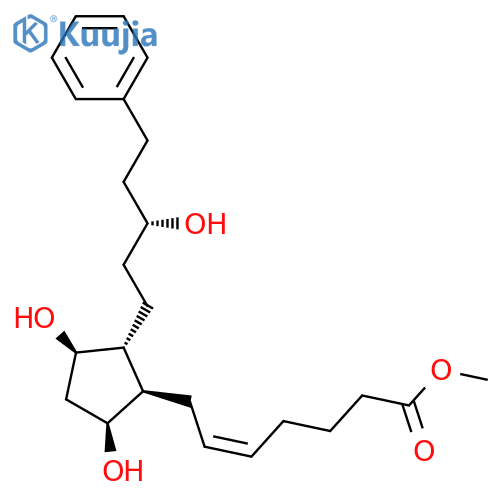

Latanoprost Methyl Ester structure

Nom du produit:Latanoprost Methyl Ester

Numéro CAS:913258-31-8

Le MF:C24H36O5

Mégawatts:404.53964805603

CID:5145520

Latanoprost Methyl Ester Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-

- Latanoprost methyl ester

- Latanoprost Impurity 16

- LatanoprostEPImpurityG

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)

- Latanoprost Methyl Ester

-

- Piscine à noyau: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

- La clé Inchi: KSRNMZVGEYUNEO-JNAAKWLTSA-N

- Sourire: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | M913250-50mg |

Latanoprost Methyl Ester |

913258-31-8 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | M913250-5mg |

Latanoprost Methyl Ester |

913258-31-8 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | M913250-25mg |

Latanoprost Methyl Ester |

913258-31-8 | 25mg |

$ 800.00 | 2023-09-06 |

Latanoprost Methyl Ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 3

Conditions de réaction

1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 4

Conditions de réaction

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 6

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 7

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 8

Conditions de réaction

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 10

Conditions de réaction

1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 11

Conditions de réaction

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 12

Conditions de réaction

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 13

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 14

Conditions de réaction

1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Méthode de production 15

Conditions de réaction

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Référence

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-

- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-

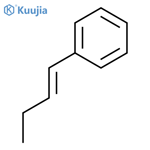

- 4-Phenyl-1-butene

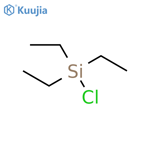

- Chlorotriethylsilane

- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one

- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-

- (s)-4-Phenylbutane-1,2-diol

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-

- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-

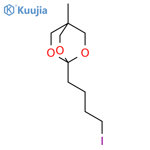

- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester Littérature connexe

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

913258-31-8 (Latanoprost Methyl Ester) Produits connexes

- 2248339-71-9(1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate)

- 59477-35-9(4-chlorocyclohexan-1-amine)

- 1804728-49-1(6-Iodo-2-methoxy-4-(trifluoromethoxy)pyridine-3-methanol)

- 1951439-71-6(6-TrifluoroMethyl-benzothiazol-2-ylaMine Acetate)

- 2027802-61-3(6-bromo-N1-cyclopropylbenzene-1,2-diamine)

- 2680704-05-4(benzyl 3-cyano-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carboxylate)

- 1804710-45-9(2-(Difluoromethyl)-3,4-diiodopyridine-6-acetic acid)

- 337923-17-8(6-(Phenylsulfanyl)methyl-2-(4-pyridinyl)-4-pyrimidinol)

- 1249752-33-7(4-[(Propan-2-ylsulfanyl)methyl]piperidine)

- 478257-12-4(2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime)

Fournisseurs recommandés

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Handan Zechi Trading Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membre gold

Fournisseur de Chine

Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot